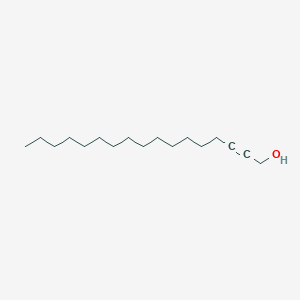

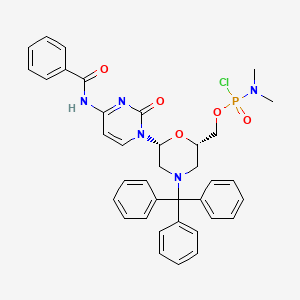

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Steroidal Medicine Synthesis

“17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is a key intermediate in the synthesis of steroidal medicines . It can be biosynthetically transformed from phytosterols by Mycobacterium strains . These transformations are crucial in the production of important steroidal medicines .

Production of 4-Androstene-3,17-dione (4-AD)

This compound plays a significant role in the production of 4-Androstene-3,17-dione (4-AD), which is an important starting compound for the synthesis of steroidal medicines . The production yield of 4-AD can be increased by knocking out certain genes from the Mycobacterium strains .

Production of 1,4-Androstadiene-3,17-dione (ADD)

Similarly, “17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is also used in the production of 1,4-Androstadiene-3,17-dione (ADD) . ADD is another key intermediate for the organic synthesis of a variety of female sex hormones such as estrone, estradiol, estriol and other related derivatives .

Production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD)

The compound is also used in the production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD) . By knocking in heterogenous active genes to selected Mycobacterium mutants, efficient strains for the production of 9OH-AD can be obtained .

Pharmaceutical Industry

The compound is used in the pharmaceutical industry for the production of various steroidal compounds . It provides efficient strains for the production of 4-AD, ADD and 9OH-AD, which are important starting materials for the synthesis of advanced steroid compounds .

Reference Materials

“17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is used as a reference material in various scientific research applications . High-quality reference materials are crucial for ensuring the accuracy and reliability of experimental results .

作用機序

Target of Action

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a derivative of Androstenedione , a testosterone precursor and metabolite with androgenic activity . The primary targets of this compound are likely to be the same as those of Androstenedione, which include the androgen receptors that mediate the biological effects of androgens in the body.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed to the final product.", "Starting Materials": [ "Androst-4-ene-3,17-dione", "Methylmagnesium bromide", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Androst-4-ene-3,17-dione is reacted with methylmagnesium bromide to form 17a-Methyl-androst-4-ene-3,17-dione", "17a-Methyl-androst-4-ene-3,17-dione is reacted with bromoacetic acid in the presence of sodium hydroxide to form 17a-Methyl-5-oxo-6-homo-androst-4-ene-3-carboxylic acid", "The carboxylic acid is then decarboxylated using heat to form 17a-Methyl-5-oxo-6-homo-androst-4-ene-3-one", "17a-Methyl-5-oxo-6-homo-androst-4-ene-3-one is reacted with hydrochloric acid to form 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3-one", "The hydroxyl group is then oxidized using sodium bicarbonate and sodium sulfate to form 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione", "The final product is then purified using methanol, diethyl ether, and chloroform" ] } | |

CAS番号 |

14510-23-7 |

分子式 |

C₂₁H₃₀O₃ |

分子量 |

330.46 |

同義語 |

17aα-hydroxy-17a-methyl-D-Homoandrost-4-ene-3,17-dione; (1S,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。